molecular formula C10H14ClNO4S B603099 [(4-Chloro-3-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine CAS No. 1206131-29-4

[(4-Chloro-3-methoxyphenyl)sulfonyl](2-hydroxypropyl)amine

Cat. No.: B603099
CAS No.: 1206131-29-4
M. Wt: 279.74g/mol
InChI Key: BVRIIFJPRWUOBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloro-3-methoxyphenyl)sulfonylamine is an organic compound that features a sulfonamide group attached to a chlorinated and methoxylated benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-methoxyphenyl)sulfonylamine typically involves a multi-step process:

    Friedel-Crafts Acylation: The initial step involves the acylation of 4-chloro-3-methoxybenzene using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Sulfonylation: The acylated product is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions.

    Amination: The final step involves the reaction of the sulfonylated intermediate with 2-hydroxypropylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-methoxyphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH₂) or thiourea.

Major Products

    Oxidation: Formation of 4-chloro-3-methoxybenzoic acid.

    Reduction: Formation of (4-Chloro-3-methoxyphenyl)sulfanylamine.

    Substitution: Formation of (4-Amino-3-methoxyphenyl)sulfonylamine.

Scientific Research Applications

(4-Chloro-3-methoxyphenyl)sulfonylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Chloro-3-methoxyphenyl)sulfonylamine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.

    Signal Transduction Pathways: It may interfere with cellular signaling pathways by binding to receptors or other signaling molecules.

Comparison with Similar Compounds

(4-Chloro-3-methoxyphenyl)sulfonylamine can be compared with similar compounds such as:

    (4-Chloro-3-methoxyphenyl)sulfonylamine: Similar structure but with a different alkyl chain length.

    (4-Chloro-3-methoxyphenyl)sulfonylamine: Another analog with a longer alkyl chain.

    (4-Chloro-3-methoxyphenyl)sulfonylamine: An isomer with a branched alkyl chain.

The uniqueness of (4-Chloro-3-methoxyphenyl)sulfonylamine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

1206131-29-4

Molecular Formula

C10H14ClNO4S

Molecular Weight

279.74g/mol

IUPAC Name

4-chloro-N-(2-hydroxypropyl)-3-methoxybenzenesulfonamide

InChI

InChI=1S/C10H14ClNO4S/c1-7(13)6-12-17(14,15)8-3-4-9(11)10(5-8)16-2/h3-5,7,12-13H,6H2,1-2H3

InChI Key

BVRIIFJPRWUOBR-UHFFFAOYSA-N

SMILES

CC(CNS(=O)(=O)C1=CC(=C(C=C1)Cl)OC)O

Origin of Product

United States

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